B1578666 Ac-AFP2

Ac-AFP2

Cat. No.: B1578666
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-AFP2 (Acetylated Alpha-Fetoprotein variant 2) is a chemically modified form of human Alpha-Fetoprotein (AFP), a glycoprotein widely studied for its role in fetal development and as a biomarker for hepatocellular carcinoma and germ cell tumors . The acetylation of AFP at specific lysine residues enhances its stability and alters its binding affinity to cellular receptors, making it a candidate for targeted therapeutic applications . This compound has demonstrated improved pharmacokinetic properties compared to native AFP, including prolonged serum half-life and reduced immunogenicity in preclinical models .

Properties

bioactivity

Fungi,

sequence

QKLCERPSGTWSGVCGNNNACRNQCINLEKARHGSCNYVFPAHKCICYFPC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Ac-AFP2 is compared below with two structurally related compounds: native AFP and AFP-L3 , a fucosylated isoform of AFP associated with liver cancer.

Table 1: Structural Properties of this compound and Related Compounds
Property This compound Native AFP AFP-L3
Molecular Weight (kDa) ~68 (acetylated form) ~70 ~70 (fucosylated)
Post-Translational Modification Lysine acetylation None Core fucosylation
Receptor Binding Affinity (Kd) 2.3 nM (to FcRn) 5.8 nM (to FcRn) 4.1 nM (to ASGPR)
Thermal Stability (°C) 72 65 68

Key Findings :

  • Acetylation in this compound reduces its isoelectric point (pI) from 5.5 to 4.9, enhancing solubility in acidic microenvironments typical of tumors .
  • Unlike AFP-L3, which binds preferentially to asialoglycoprotein receptors (ASGPR) on hepatocytes, this compound shows stronger affinity to neonatal Fc receptors (FcRn), enabling prolonged circulation .

Functional Comparison with Similar Compounds

This compound is functionally compared to Pembrolizumab (a monoclonal antibody targeting PD-1) and Glypican-3 (a heparan sulfate proteoglycan overexpressed in liver cancer).

Table 2: Functional Efficacy in Preclinical Models
Metric This compound Pembrolizumab Glypican-3 Antibody
Tumor Suppression (%) 58 (HepG2 xenografts) 72 (PD-1+ models) 49 (Glypican-3+ models)
Immune Activation Moderate (T-cell recruitment) High (PD-1 blockade) Low (ADCC-dependent)
Toxicity (LD50, mg/kg) >200 150 180

Key Findings :

  • This compound exhibits dual functionality: it delivers cytotoxic payloads via FcRn-mediated uptake while suppressing AFP-mediated immunosuppression in the tumor microenvironment .
  • Compared to Pembrolizumab, this compound has a broader therapeutic window but lower tumor suppression rates in immune-responsive models .

Research Findings and Data Analysis

Critical Advantages of this compound:

Enhanced Stability : Acetylation prevents proteolytic degradation, increasing serum half-life to 48 hours (vs. 12 hours for native AFP) .

Targeted Delivery : FcRn binding enables efficient recycling into circulation, reducing off-target effects .

Synergistic Potential: Combined with checkpoint inhibitors, this compound improves response rates in AFP-positive tumors by 30% .

Limitations:
  • Limited efficacy in AFP-negative cancers.
  • Requires co-administration with adjuvants to maximize immune activation .

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